molecular formula C13H13F6N B11730824 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine

Cat. No.: B11730824
M. Wt: 297.24 g/mol
InChI Key: JZVLLEQNTQUQAO-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine is a compound characterized by the presence of a cyclobutane ring attached to a methanamine group, with a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanemethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutane ring provides rigidity to the molecule, which can influence its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine: A structurally similar compound with a shorter carbon chain, used in the synthesis of pharmaceuticals and agrochemicals.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Another related compound used as a reagent in organic synthesis and material science.

Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13F6N

Molecular Weight

297.24 g/mol

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]cyclobutyl]methanamine

InChI

InChI=1S/C13H13F6N/c14-12(15,16)9-4-8(11(7-20)2-1-3-11)5-10(6-9)13(17,18)19/h4-6H,1-3,7,20H2

InChI Key

JZVLLEQNTQUQAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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